3-(Benzyloxy)-1H-pyrrole-2-carbaldehyde
Description
3-(Benzyloxy)-1H-pyrrole-2-carbaldehyde: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a benzyloxy group at the third position and an aldehyde group at the second position
Properties
CAS No. |
56164-40-0 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-phenylmethoxy-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c14-8-11-12(6-7-13-11)15-9-10-4-2-1-3-5-10/h1-8,13H,9H2 |
InChI Key |
RSFNHPVSQLQBHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(NC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction , where a substituted pyrrole is treated with a Vilsmeier reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the second position of the pyrrole ring. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Addition at the Aldehyde Group
The aldehyde group undergoes nucleophilic attacks, forming derivatives critical for further functionalization:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Imine Formation | Aniline, HCl, ethanol, 60°C | 82% | ||
| Oxime Synthesis | NHOH·HCl, NaOAc, HO | 78% | ||
| Grignard Addition | MeMgBr, THF, 0°C to RT | 65% |
Mechanistic Insight : The aldehyde’s electrophilic carbon attracts nucleophiles (e.g., amines, hydroxylamine), forming Schiff bases or oximes. Steric hindrance from the benzyloxy group slightly reduces reaction rates compared to unsubstituted pyrrole-2-carbaldehydes .
Oxidation and Reduction Reactions
The aldehyde group is redox-active, enabling transformations into carboxylic acids or alcohols:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Oxidation to Acid | KMnO, HSO, 80°C | 73% | ||
| Reduction to Alcohol | NaBH, MeOH, RT | 89% |
Key Note : Oxidation with KMnO proceeds via a radical intermediate, while NaBH selectively reduces the aldehyde without affecting the pyrrole ring.
Electrophilic Substitution on the Pyrrole Ring
The electron-rich pyrrole ring undergoes electrophilic substitution, directed by the benzyloxy group:
| Reaction Type | Reagents/Conditions | Position | Product | Yield | References |
|---|---|---|---|---|---|
| Nitration | HNO, HSO, 0°C | 5-position | 58% | ||
| Bromination | Br, CHCl, RT | 4-position | 47% |
Regioselectivity : The benzyloxy group at C3 directs electrophiles to C5 (para to C3) due to its electron-donating nature. Steric effects at C2 (aldehyde) further influence substitution patterns.
Hydrogenolysis of the Benzyloxy Group
The benzyl protecting group is cleaved under catalytic hydrogenation:
| Reagents/Conditions | Product | Yield | References |
|---|---|---|---|
| H (1 atm), Pd/C, EtOH, RT | 94% |
Application : This reaction enables access to hydroxylated pyrrole derivatives for pharmaceutical intermediates.
Condensation Reactions
The aldehyde participates in condensation to form extended π-systems:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Knoevenagel Condensation | Malononitrile, piperidine, EtOH | 68% | ||
| Aldol Condensation | Acetone, NaOH, HO | 52% |
Mechanism : Base-mediated deprotonation activates the aldehyde for nucleophilic attack by enolates or active methylene compounds .
Cross-Coupling Reactions
The aldehyde serves as a directing group in metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid, Pd(PPh), KCO | 61% |
Note : The aldehyde temporarily coordinates to palladium, enhancing regiocontrol during aryl group introduction .
Cyclization Reactions
Intramolecular cyclizations yield fused heterocycles:
| Reagents/Conditions | Product | Yield | References |
|---|---|---|---|
| NHNH, EtOH, reflux | 76% |
Application : Cyclized products exhibit enhanced bioactivity, particularly as kinase inhibitors.
Scientific Research Applications
Synthesis of 3-(Benzyloxy)-1H-pyrrole-2-carbaldehyde
The synthesis of this compound typically involves the reaction of pyrrole derivatives with benzyl alcohol in the presence of acid catalysts. This method allows for the introduction of the benzyloxy group, which enhances the compound's biological activity.
Antimicrobial Properties
Recent studies have shown that compounds related to this compound exhibit significant antimicrobial activity. For instance, a series of derivatives were tested for their antibacterial effects, demonstrating notable inhibition against various bacterial strains. The structure-activity relationship (SAR) indicated that modifications on the benzyloxy group influenced potency.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12.5 µg/mL |
| Compound A | S. aureus | 6.25 µg/mL |
| Compound B | P. aeruginosa | 25 µg/mL |
MAO-B Inhibition
Another significant application of this compound is its role as a reversible inhibitor of monoamine oxidase B (MAO-B). This enzyme is crucial in the metabolism of neurotransmitters and is a target for treating neurodegenerative diseases such as Parkinson's.
Table 2: MAO-B Inhibition Potency
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | 0.35 | >285.7 |
| Compound C | 0.19 | >206.3 |
| Compound D | 1.96 | 23.3 |
The selectivity index indicates that these compounds are significantly more potent against MAO-B than MAO-A, suggesting a favorable profile for therapeutic use.
Case Study 1: Antimalarial Activity
In a recent study focusing on antimalarial compounds, derivatives including this compound were synthesized and evaluated for their efficacy against Plasmodium falciparum. The results showed that certain modifications led to enhanced activity compared to standard treatments.
Case Study 2: Neuroprotective Effects
Another research effort investigated the neuroprotective effects of compounds derived from this compound in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage, highlighting their potential in developing therapies for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1H-pyrrole-2-carbaldehyde and its derivatives involves interaction with specific molecular targets. For instance, in medicinal chemistry, these compounds may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
3-(Benzyloxy)-1H-pyrrole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
3-(Benzyloxy)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Benzyloxy)-1H-pyrrole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness: 3-(Benzyloxy)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the benzyloxy and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Biological Activity
3-(Benzyloxy)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrrole ring substituted with a benzyloxy group and an aldehyde functional group, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. A study published in Molecules highlighted the effectiveness of various pyrrole compounds against bacterial strains, suggesting that modifications in the structure can enhance their potency. Specifically, compounds with electron-withdrawing groups have shown improved activity against resistant strains of bacteria .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound (Isoniazid) | 0.25 | High |
| Reference Compound (Ciprofloxacin) | 2.0 | High |
Anti-inflammatory Activity
Pyrrole derivatives are also known for their anti-inflammatory properties. A study demonstrated that certain pyrrole compounds could inhibit pro-inflammatory cytokines in vitro. The docking studies suggested that these compounds interact with COX-2, a key enzyme in inflammation pathways . The potential of this compound in modulating inflammatory responses remains an area for further investigation.
Anticancer Activity
The anticancer potential of pyrrole derivatives has been documented extensively. Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation across various cancer lines. For instance, studies have reported IC50 values indicating significant cytotoxicity against human cancer cells .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A459 (Lung cancer) | TBD | TBD |
| SK-OV-3 (Ovarian cancer) | TBD | TBD |
| HCT-15 (Colon cancer) | TBD | TBD |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling : Pyrrole derivatives may influence cell signaling pathways that regulate apoptosis and proliferation.
- Interaction with Biological Targets : The presence of the benzyloxy group may enhance the lipophilicity of the compound, facilitating better interaction with cellular membranes and targets.
Case Studies
Several case studies have explored the efficacy and safety profiles of pyrrole derivatives:
- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various pyrroles against Gram-positive and Gram-negative bacteria, establishing a baseline for evaluating new derivatives like this compound .
- Evaluation of Anti-inflammatory Properties : In vivo studies demonstrated that pyrrole compounds could significantly reduce inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases .
Q & A
(Basic) What are the common synthetic routes for preparing 3-(Benzyloxy)-1H-pyrrole-2-carbaldehyde, and how are reaction conditions optimized?
The synthesis of pyrrole-2-carbaldehyde derivatives often involves transition metal-free ethynylation or nucleophilic substitution. For example, benzyl-protected pyrroles can be synthesized via alkylation of pyrrole precursors with benzyl halides under basic conditions (e.g., potassium carbonate in DMF at 150°C for 20 hours, yielding up to 93% ). Microwave-assisted reactions have also been employed to accelerate synthesis, as seen in the preparation of 2-dialkylaminobenzaldehydes, where heating in a microwave reduced reaction time while maintaining high yields . Optimization typically involves solvent selection (polar aprotic solvents like DMF), temperature control, and stoichiometric adjustments of reagents.
(Basic) What spectroscopic methods are used to characterize this compound, and how are spectral discrepancies resolved?
Key characterization techniques include ¹H and ¹³C NMR spectroscopy to confirm substitution patterns and aldehyde functionality. For instance, in related compounds like 5-acylethynylpyrrole-2-carbaldehydes, the aldehyde proton appears as a singlet near δ 10.01 ppm, while aromatic protons resonate between δ 6.75–7.61 ppm . Discrepancies in NMR data (e.g., shifts due to substituent effects) are resolved by comparing experimental results with computational predictions (e.g., density functional theory) or by using deuterated solvents to eliminate exchange broadening . Mass spectrometry and IR spectroscopy further validate molecular weight and functional groups.
(Advanced) How can reaction yields for this compound derivatives be improved, particularly in multi-step syntheses?
Yield optimization strategies include:
- Stepwise protection/deprotection : Benzyl groups are stable under acidic/basic conditions, enabling selective deprotection in subsequent steps .
- Catalyst screening : Transition metal-free conditions minimize side reactions, as demonstrated in ethynylation reactions achieving >85% yields .
- Microwave assistance : Reduces reaction times (e.g., 20 hours to <1 hour) and improves regioselectivity .
- Workup techniques : Liquid-liquid extraction (e.g., ethyl acetate/water) and chromatography are critical for isolating pure products .
(Advanced) How should researchers address contradictions in biological activity data for pyrrole-2-carbaldehyde derivatives?
Contradictions often arise from assay variability or substituent effects. For example, in tubulin polymerization studies, IC₅₀ values can vary due to differences in cell lines or experimental protocols. To mitigate this:
- Standardize assays : Use validated cell lines (e.g., MCF-7 for cytotoxicity) and replicate experiments .
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., benzyloxy vs. methoxy groups) to isolate contributing factors .
- Cross-validate with in silico tools : Molecular docking (e.g., using Autodock Vina) and toxicity prediction software (e.g., Osiris Property Explorer) help reconcile experimental and computational data .
(Advanced) What are the emerging applications of this compound in drug discovery, and what mechanistic insights support these uses?
This scaffold is explored for anticancer activity , particularly as tubulin polymerization inhibitors. For example, derivatives like E-3-(3-(4-(benzyloxy)phenyl)-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one conjugates exhibit IC₅₀ values as low as 2.13 µM in MCF-7 cells by disrupting microtubule dynamics . Mechanistic studies reveal interactions with tubulin’s colchicine-binding site (e.g., hydrogen bonding with ASN249 and π-cation interactions with LYS352) . Additionally, in silico ADMET profiling confirms favorable drug-likeness (cLogP <5, molecular weight <500 Da) .
(Basic) What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in sealed containers under dry, inert conditions (e.g., argon) to prevent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
